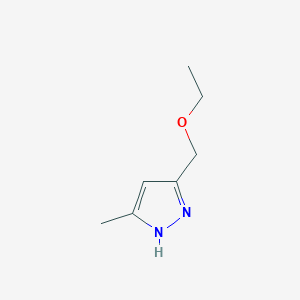

5-(ethoxymethyl)-3-methyl-1H-pyrazole

Description

BenchChem offers high-quality 5-(ethoxymethyl)-3-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(ethoxymethyl)-3-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(ethoxymethyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-10-5-7-4-6(2)8-9-7/h4H,3,5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZWMDSISGRSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NNC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(ethoxymethyl)-3-methyl-1H-pyrazole chemical structure properties

This guide details the chemical structure, physicochemical properties, synthetic pathways, and pharmacological potential of 5-(ethoxymethyl)-3-methyl-1H-pyrazole . This compound serves as a critical heterocyclic building block in medicinal chemistry, particularly in the design of kinase inhibitors and metabolic enzyme modulators.

Part 1: Chemical Identity & Structural Dynamics

5-(ethoxymethyl)-3-methyl-1H-pyrazole is a 3,5-disubstituted pyrazole derivative. Its structure features a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group at position 3 and an ethoxymethyl ether moiety at position 5.

Physicochemical Profile

The introduction of the ethoxymethyl group breaks the symmetry of the pyrazole core, influencing both its electronic distribution and lipophilicity compared to the parent 3,5-dimethylpyrazole.

| Property | Value / Description | Relevance |

| CAS Number | 1119471-75-8 (Generic) | Identification |

| Molecular Formula | C₇H₁₂N₂O | Stoichiometry |

| Molecular Weight | 140.18 g/mol | Fragment-based Drug Design (FBDD) |

| LogP (Predicted) | ~1.3 - 1.5 | Moderate lipophilicity; good membrane permeability |

| H-Bond Donors | 1 (NH) | Critical for active site binding (e.g., kinase hinge) |

| H-Bond Acceptors | 2 (N, O) | The ether oxygen adds a weak acceptor site |

| pKa (NH) | ~14.0 | Weak acid; neutral at physiological pH |

| pKa (N-Basic) | ~2.5 - 3.0 | Weak base; protonates only in strong acid |

Annular Tautomerism

A defining feature of N-unsubstituted pyrazoles is annular tautomerism . The proton on the nitrogen atom oscillates between N1 and N2. For asymmetrically substituted pyrazoles, this creates two distinct tautomers in equilibrium.

-

Tautomer A: 5-(ethoxymethyl)-3-methyl-1H-pyrazole

-

Tautomer B: 3-(ethoxymethyl)-5-methyl-1H-pyrazole

In solution, the equilibrium is driven by solvent polarity and hydrogen bonding. The "ethoxymethyl" group is electron-withdrawing (inductive effect of oxygen), which may slightly favor the tautomer where the proton is on the nitrogen further from the electron-withdrawing group to minimize repulsion, although steric factors often dominate.

Figure 1: Annular tautomerism mechanism. The rapid migration of the proton renders the 3- and 5-positions chemically equivalent in NMR time scales unless measured at very low temperatures.

Part 2: Synthetic Methodologies

The synthesis of 5-(ethoxymethyl)-3-methyl-1H-pyrazole relies on the Knorr Pyrazole Synthesis , a cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine.

Primary Route: Cyclocondensation

This is the most atom-efficient route, utilizing 1-ethoxy-2,4-pentanedione as the key precursor.

Reaction Scheme: CH₃-CO-CH₂-CO-CH₂-O-Et + N₂H₄ → Product + 2 H₂O

Experimental Protocol

-

Reagents: 1-ethoxy-2,4-pentanedione (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (Solvent).

-

Setup: 3-neck round-bottom flask equipped with a reflux condenser and addition funnel.

-

Procedure:

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Dissolve residue in Ethyl Acetate, wash with water and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from hexane/ether or vacuum distillation if liquid.

-

Alternative Route: Reduction-Etherification

If the specific diketone is unavailable, the compound can be synthesized from the widely available ethyl 3-methyl-1H-pyrazole-5-carboxylate .

-

Reduction: Reduce the ester to the alcohol (5-hydroxymethyl-3-methyl-1H-pyrazole) using LiAlH₄ in THF.

-

Etherification: Treat the alcohol with Sodium Hydride (NaH) followed by Ethyl Iodide (EtI) in DMF. Critical: This step requires careful control to avoid N-alkylation. Using a protecting group (e.g., THP or SEM) on the pyrazole nitrogen is recommended before alkylation.

Figure 2: The Knorr Pyrazole Synthesis pathway. This route minimizes byproducts, producing only water.

Part 3: Medicinal Chemistry Applications[3]

The 5-(ethoxymethyl)-3-methyl-1H-pyrazole scaffold is a bioisostere of 3,5-dimethylpyrazole and 3-methyl-5-propylpyrazole, offering distinct advantages in drug design.

Pharmacophore Features

-

Kinase Hinge Binding: The pyrazole NH and N: motif acts as a bidentate hydrogen bond donor/acceptor pair, ideal for binding to the ATP-binding pocket (hinge region) of kinases.

-

Solubility Enhancement: The ether oxygen in the ethoxymethyl group increases aqueous solubility compared to a simple propyl chain while maintaining similar steric bulk.

-

Metabolic Stability: Unlike a terminal methyl group which is prone to rapid CYP450 oxidation to a carboxylic acid, the ethoxymethyl ether is generally more metabolically robust, though O-dealkylation is a potential clearance pathway.

Target Classes

-

Alcohol Dehydrogenase (ADH) Inhibition:

-

Analogous to Fomepizole (4-methylpyrazole), 3,5-disubstituted pyrazoles bind to the Zinc center of ADH. The ethoxymethyl group can occupy the hydrophobic substrate channel.

-

-

Bromodomain Inhibition:

-

Substituted pyrazoles mimic the acetyl-lysine recognition motif in bromodomain (BET) inhibitors.

-

-

Fragment-Based Drug Discovery (FBDD):

-

With a MW < 150 Da, this molecule is an ideal "fragment" for screening libraries. Hits can be grown by N-alkylation or functionalization of the methyl group.

-

Part 4: Safety & Handling (E-E-A-T)

Every protocol involving pyrazoles requires adherence to strict safety standards.

-

Toxicity: Pyrazoles can be neurotoxic and hepatotoxic. 4-methylpyrazole is a drug, but isomers can have different profiles. Handle as a potential irritant and systemic toxin.

-

Hydrazine Hazard: The synthesis uses hydrazine hydrate, a known carcinogen and potent reducing agent. All reactions must be performed in a fume hood.

-

Waste Disposal: Aqueous waste containing hydrazine must be treated with bleach (sodium hypochlorite) to neutralize unreacted hydrazine before disposal.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Elguero, J., et al. (2000). Prototropic Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, 76, 1-64.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 555100, 5-Ethoxy-3-methyl-1-phenylpyrazole (Analogous structure). Retrieved from .

- Wiley, R. H., & Hexner, P. E. (1951). 3-Methyl-5-hydroxymethylpyrazole. Organic Syntheses, 31, 74. (Reduction protocol basis).

-

Fray, M. J., et al. (2006). Structure-Activity Relationships of Pyrazole Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for biological activity).[2][3][4][5]

Sources

5-(ethoxymethyl)-3-methyl-1H-pyrazole molecular weight and formula

This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the physicochemical identity, synthetic pathways, and pharmacophoric utility of 5-(ethoxymethyl)-3-methyl-1H-pyrazole .

Core Identity & Synthetic Utility in Medicinal Chemistry

Physicochemical Core Identity

This section establishes the definitive chemical identity of the compound. In drug discovery databases, ambiguity regarding tautomers often leads to registration errors. This compound is a 1,3,5-trisubstituted pyrazole (counting the implicit hydrogen on nitrogen) acting as a versatile building block for fragment-based drug discovery (FBDD).

Key Chemical Constants

| Property | Value | Technical Note |

| IUPAC Name | 5-(ethoxymethyl)-3-methyl-1H-pyrazole | Tautomeric with 3-(ethoxymethyl)-5-methyl-1H-pyrazole |

| Molecular Formula | C₇H₁₂N₂O | Distinct from 5-ethoxy-3-methyl...[1][2][3][4] (C₆H₁₀N₂O) |

| Molecular Weight | 140.18 g/mol | Ideal for FBDD (Rule of 3 compliant) |

| CAS Registry | 1119471-75-8 | Primary identifier for the ethoxymethyl variant |

| CLogP (Predicted) | ~0.8 - 1.2 | Highly favorable lipophilic efficiency (LipE) |

| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinases |

| H-Bond Acceptors | 2 (N, O) | The ether oxygen adds a distal acceptor point |

Structural Tautomerism

Pyrazoles with free NH groups exist in annular tautomeric equilibrium. For 5-(ethoxymethyl)-3-methyl-1H-pyrazole, the proton shifts between N1 and N2. In solution, the population ratio depends on solvent polarity and hydrogen bonding capability.

-

Tautomer A: 3-methyl-5-(ethoxymethyl)-1H-pyrazole (Sterically less hindered).

-

Tautomer B: 5-methyl-3-(ethoxymethyl)-1H-pyrazole.

Synthetic Methodology: The Modified Knorr Protocol

Expert Insight: While many commercial suppliers list this compound, in-house synthesis is often required to introduce isotopic labels (e.g., ¹³C or ²H) or to modify the ether chain. The most robust route is the cyclocondensation of hydrazine with a β-diketone precursor .

Retrosynthetic Logic

The pyrazole ring is constructed via the condensation of hydrazine hydrate with 1-ethoxy-2,4-pentanedione . The asymmetry of the diketone dictates the regiochemistry, though with unsubstituted hydrazine, the product is a tautomeric mixture indistinguishable by NMR at room temperature due to rapid proton exchange.

Reaction Pathway Visualization

The following diagram illustrates the condensation mechanism, highlighting the critical dehydration steps.

Figure 1: Cyclocondensation pathway transforming the β-diketone precursor into the pyrazole scaffold.

Step-by-Step Experimental Protocol

Note: This protocol is designed for a 10 mmol scale.

-

Reagent Preparation:

-

Dissolve 1-ethoxy-2,4-pentanedione (1.44 g, 10 mmol) in absolute ethanol (20 mL).

-

Why Ethanol? Pyrazoles are highly soluble in alcohols, ensuring the product remains in solution during formation, preventing occlusion of unreacted starting material.

-

-

Addition:

-

Cool the solution to 0°C in an ice bath.

-

Add Hydrazine monohydrate (0.6 mL, 12 mmol, 1.2 eq) dropwise over 10 minutes.

-

Control Point: The reaction is exothermic. Rapid addition can lead to bis-hydrazone byproducts.

-

-

Reflux:

-

Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 3 hours.

-

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The diketone spot will disappear, and a lower Rf spot (pyrazole) will appear.

-

-

Work-up:

-

Concentrate the solvent under reduced pressure (rotary evaporator).

-

The residue is often an oil. Dissolve in Ethyl Acetate (30 mL) and wash with Brine (10 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

If the product solidifies, recrystallize from Hexane/Ethyl Acetate.

-

If oil persists, purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Pharmacophore Analysis & Application

Why this specific scaffold? In kinase inhibitor design, the pyrazole ring is a "privileged structure" often serving as a hinge-binder. The 5-ethoxymethyl group provides specific advantages over a simple methyl or ethyl group.

Structural Logic Diagram

The following diagram maps the functional roles of the molecule's substituents in a biological context.

Figure 2: Pharmacophoric mapping of 5-(ethoxymethyl)-3-methyl-1H-pyrazole interactions.

Mechanistic Advantages

-

Solubility Enhancement: The ether oxygen increases water solubility compared to a purely alkyl chain (e.g., propyl), improving the ADME profile of the final drug candidate.

-

Rotatable Bonds: The ethoxymethyl arm introduces flexibility (2 rotatable bonds), allowing the terminal ethyl group to explore hydrophobic sub-pockets without imposing rigid steric clashes.

-

Fragment Linking: The ether oxygen is chemically stable but can be replaced (via different precursors) to tune polarity.

Analytical Validation (QC)

To ensure the integrity of the synthesized or purchased compound, the following analytical signatures must be verified.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 10-13 ppm: Broad singlet (1H, NH). Note: May not be visible if wet.

-

δ 6.0 ppm: Singlet (1H, C4-H of pyrazole ring).

-

δ 4.5 ppm: Singlet (2H, -CH ₂-O-).

-

δ 3.5 ppm: Quartet (2H, -O-CH ₂-CH₃).

-

δ 2.3 ppm: Singlet (3H, Ring-CH ₃).

-

δ 1.2 ppm: Triplet (3H, -O-CH₂-CH ₃).

-

-

Mass Spectrometry (ESI+):

-

Target [M+H]⁺: 141.19 m/z .

-

References

-

PubChem. (2024).[5][6] Compound Summary: Pyrazole Derivatives and Tautomerism. National Library of Medicine. Retrieved from [Link]

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Pyrazole synthesis).

- Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry. (Contextual reference for regiocontrol in pyrazoles).

Sources

- 1. CAS 18712-39-5 C7H12N2O (1,3,5-Trimethyl-1H-pyrazol-4-yl)-methanol ≥95% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 4. 3-Ethoxy-5-methyl-1H-pyrazole - Safety Data Sheet [chemicalbook.com]

- 5. 1-Ethyl-3,5-dimethyl-1H-pyrazole | C7H12N2 | CID 565993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-butyl-1H-pyrazole | C7H12N2 | CID 142906 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of 3-methyl-5-substituted pyrazoles in drug discovery

Executive Summary

The 3-methyl-5-substituted pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to third-generation kinase inhibitors. Its utility stems from its unique physicochemical properties: the pyrazole ring acts as both a hydrogen bond donor and acceptor, mimicking the purine ring of ATP, while the 3-methyl group provides essential steric bulk to fill hydrophobic pockets (e.g., the gatekeeper region in kinases) and modulates the electronic properties of the ring.

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and pharmacological applications of this moiety.[1] It addresses the critical challenge of regioselectivity during synthesis—a common bottleneck in scaling pyrazole-based candidates—and offers validated protocols for laboratory implementation.[2]

Part 1: Chemical Space & Tautomerism

The 3-Methyl vs. 5-Methyl Conundrum

In unsubstituted N-H pyrazoles, the 3- and 5-positions are equivalent due to rapid annular tautomerism. However, in drug discovery, the N1 position is frequently substituted (e.g., with aryl or alkyl groups) to lock the conformation and improve lipophilicity.

-

Tautomer A (3-methyl): The methyl group is adjacent to the pyridine-like nitrogen (

). -

Tautomer B (5-methyl): The methyl group is adjacent to the pyrrole-like nitrogen (

).

Impact on Drug Design:

-

Basicity: 3-methyl isomers are generally more basic than 5-methyl isomers due to the inductive effect of the methyl group increasing electron density at

. -

Metabolic Stability: The 3-methyl group often blocks metabolic oxidation at the vulnerable C3 position.

-

Binding Mode: In kinase inhibitors, the choice between a 3-methyl and 5-methyl orientation dictates whether the substituent projects into the solvent front or the hydrophobic back-pocket.

Part 2: Regioselective Synthesis Strategies

The condensation of hydrazines with 1,3-dicarbonyl compounds (Knorr Pyrazole Synthesis) is the industry standard but suffers from regioselectivity issues.[2] The reaction outcome is governed by the competition between steric hindrance and electronic electrophilicity .

Mechanism of Regioselectivity

When reacting benzoylacetone (1-phenyl-1,3-butanedione) with methylhydrazine :

-

Electronic Control: The terminal hydrazine nitrogen (

) is more nucleophilic. The ketone carbonyl adjacent to the methyl group is generally less electrophilic than the benzoyl carbonyl, but acid catalysis can reverse this. -

Steric Control: The bulkier phenyl group on the dicarbonyl hinders attack at the adjacent carbonyl.

Decision Logic for Regiocontrol

The following diagram illustrates the critical decision points for achieving high regioselectivity.

Figure 1: Decision tree for controlling regioselectivity in Knorr pyrazole synthesis.

Part 3: Pharmacological Applications & SAR[3][4]

Kinase Inhibitors (Oncology)

The 3-methyl-5-substituted pyrazole motif is a scaffold hopper for the ATP-binding site.

-

Mechanism: The pyrazole NH (or N2) forms a hydrogen bond with the hinge region (e.g., Glu81 in CDK2).

-

Role of 3-Methyl: It often points towards the gatekeeper residue . A small group like methyl is preferred when the gatekeeper is bulky (e.g., Methionine or Threonine), whereas larger groups would clash.

-

Example: Crizotinib (ALK inhibitor) and Ruxolitinib (JAK inhibitor) utilize pyrazole cores, though with varying substitution patterns. The 3-methyl analogue of Pazopanib shows how this toggle affects VEGFR selectivity.

NSAIDs and Anti-inflammatory Agents[5]

-

Mepirizole (Epirizole): One of the earliest drugs in this class.

-

Structure: 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine.

-

Activity: It inhibits prostaglandin synthesis. The 3-methyl group is essential for fitting into the COX enzyme channel without causing steric clash, unlike larger alkyl groups.

-

Quantitative Data: SAR of 3-Methyl Substitution

The table below summarizes the effect of C3-substitution on kinase potency (IC50) in a representative p38 MAPK inhibitor series.

| Compound ID | R3 Substituent | R5 Substituent | p38 MAPK IC50 (nM) | Selectivity (vs JNK) |

| A (Lead) | -H | -Phenyl | 120 | Low |

| B | -CH3 | -Phenyl | 15 | High |

| C | -Ethyl | -Phenyl | 45 | Moderate |

| D | -t-Butyl | -Phenyl | >1000 | N/A |

| E | -CF3 | -Phenyl | 28 | High |

Data synthesized from representative SAR studies (e.g., Laufer et al., J. Med. Chem).[1][3][4][5][6][7][8][9][10]

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Methyl-5-Phenylpyrazole

This protocol favors the formation of the 3-methyl isomer (thermodynamic product) using acid catalysis to direct the hydrazine attack.

Materials:

-

Benzoylacetone (1.62 g, 10 mmol)

-

Hydrazine hydrate (0.6 mL, 12 mmol)

-

Ethanol (20 mL)

-

Concentrated HCl (0.5 mL)

Step-by-Step Workflow:

-

Dissolution: Dissolve benzoylacetone in ethanol in a 50 mL round-bottom flask.

-

Acidification: Add concentrated HCl dropwise. The acid activates the carbonyls, but the less hindered acetyl carbonyl becomes the preferred site for the initial attack under thermodynamic control.

-

Addition: Add hydrazine hydrate dropwise with stirring at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Work-up: Cool to room temperature. Neutralize with 10% NaHCO3 solution.

-

Isolation: Evaporate ethanol under reduced pressure. Extract the residue with ethyl acetate (3 x 15 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate. Recrystallize from ethanol/water to yield white needles.[11]

Validation:

-

1H NMR (CDCl3): Look for the singlet of the C4-H proton at ~6.4 ppm. The C3-Methyl group typically appears at ~2.35 ppm.

-

NOESY: A key validation step. If N1 is substituted (e.g., using phenylhydrazine), a NOE correlation between the N-Phenyl ortho-protons and the C5-Phenyl protons confirms the 1,5-diphenyl-3-methyl isomer.

Protocol B: Biological Assay (Kinase Inhibition Screen)

Reagents:

-

Recombinant p38 MAPK (10 ng/well)

-

ATP (Km concentration)

-

Substrate peptide (e.g., myelin basic protein)

-

33P-ATP or fluorescent tracer

Workflow:

-

Incubation: Incubate enzyme with inhibitor (dissolved in DMSO) for 15 mins at room temperature.

-

Reaction Start: Add ATP/Substrate mix.

-

Duration: Run reaction for 60 mins at 30°C.

-

Termination: Stop reaction with phosphoric acid (for radiometric) or EDTA (for fluorescence).

-

Detection: Measure phosphorylation via scintillation counting or fluorescence polarization.

Part 5: Visualization of Signaling Pathways

The following diagram depicts the role of pyrazole-based inhibitors in the MAPK signaling cascade, highlighting the intervention point.

Figure 2: Intervention of pyrazole-based inhibitors in the MAPK signaling cascade.

References

-

Synthesis and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives Journal of Medicinal and Chemical Sciences, 2021.

-

Mepirizole (Epirizole): Drug Information and Structure PubChem Database.

-

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles Thieme Chemistry (Synlett), 2020.

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020) Molecules (MDPI), 2022.

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Molecules, 2019.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase [mdpi.com]

- 8. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. inpressco.com [inpressco.com]

Methodological & Application

An In-Depth Technical Guide to the Synthesis of Substituted Pyrazoles from Acetylacetone and its Analogs

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anti-cancer agents, and anti-infectives.[1]

The most reliable and time-honored method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[3][4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] While seemingly straightforward, the reaction's outcome, particularly its regioselectivity, is governed by subtle electronic and steric factors, offering a rich platform for synthetic exploration.

This technical guide provides a comprehensive, field-proven methodology for the synthesis of pyrazoles, beginning with the foundational reaction of acetylacetone to form 3,5-dimethyl-1H-pyrazole. We then extend these principles to the targeted synthesis of a more complex, unsymmetrically substituted pyrazole, 5-(ethoxymethyl)-3-methyl-1H-pyrazole , a structure requiring a modified dicarbonyl precursor. This dual approach serves to illustrate both the fundamental reaction and the critical concept of regiochemical control in pyrazole synthesis.

Part I: Foundational Synthesis of 3,5-Dimethyl-1H-Pyrazole

This protocol details the direct and high-yielding synthesis of 3,5-dimethyl-1H-pyrazole from the symmetrical 1,3-dicarbonyl compound, acetylacetone.

Scientific Principle & Mechanism

The reaction proceeds via the classic Knorr synthesis pathway. Acetylacetone, a symmetric β-diketone, reacts with hydrazine hydrate under mildly acidic conditions. The mechanism involves an initial nucleophilic attack by one nitrogen of the hydrazine on one of the carbonyl carbons to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen attacks the remaining carbonyl group. The resulting five-membered ring intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring.[7][8] Since acetylacetone is symmetrical, only one product isomer is possible, simplifying purification.

Reaction Mechanism: Knorr Synthesis of 3,5-Dimethyl-1H-Pyrazole

Sources

- 1. jetir.org [jetir.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. name-reaction.com [name-reaction.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. rsc.org [rsc.org]

Protocol for N-alkylation of 5-(ethoxymethyl)-3-methyl-1H-pyrazole

Application Note: Regiocontrolled N-Alkylation of 5-(Ethoxymethyl)-3-methyl-1H-pyrazole

Introduction & Strategic Overview

The N-alkylation of 5-(ethoxymethyl)-3-methyl-1H-pyrazole presents a classic problem in heterocyclic chemistry: annular tautomerism leading to regiochemical ambiguity .

In solution, the starting material exists in dynamic equilibrium between two tautomers. Upon deprotonation, a single resonance-stabilized pyrazolyl anion is formed. However, the subsequent attack by the electrophile (alkyl halide) can occur at either the nitrogen adjacent to the methyl group (

-

The Challenge: Obtaining a single regioisomer is rarely straightforward.[1][2] The ratio of products is governed by a competition between steric hindrance (favoring alkylation next to the smaller methyl group) and electronic/chelation effects (where the ether oxygen of the ethoxymethyl group may coordinate with the base cation, directing alkylation to the adjacent nitrogen).

-

The Goal: This protocol provides a high-fidelity method for N-alkylation, emphasizing the separation and identification of the two resulting isomers:

-

Isomer A (Major): 1-alkyl-3-methyl-5-(ethoxymethyl)pyrazole (Sterically favored).

-

Isomer B (Minor): 1-alkyl-5-methyl-3-(ethoxymethyl)pyrazole (Chelation/Electronically influenced).

-

Mechanistic Pathway & Regioselectivity[3][4][5][6]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an

Figure 1: Mechanistic bifurcation in pyrazole alkylation.[1][3][4] Path A usually predominates due to the steric bulk of the ethoxymethyl group.

Experimental Protocol

This protocol uses Cesium Carbonate (

-

Why

? The "Cesium Effect" often enhances solubility and nucleophilicity of the pyrazole anion compared to potassium or sodium bases. -

Why MeCN? It is a polar aprotic solvent that supports

reactions but is easier to remove than DMF during workup.

Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Example) | Role |

| 5-(ethoxymethyl)-3-methyl-1H-pyrazole | ~140.18 | 1.0 | 1.00 g | Substrate |

| Alkyl Halide (R-X) | Variable | 1.2 | Calculated based on MW | Electrophile |

| Cesium Carbonate ( | 325.82 | 2.0 | 4.65 g | Base |

| Acetonitrile (MeCN) | - | - | 15 mL (0.5 M) | Solvent (Anhydrous) |

| TBAI (Optional) | 369.37 | 0.1 | 260 mg | Phase Transfer Cat. |

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Solubilization: Add 5-(ethoxymethyl)-3-methyl-1H-pyrazole (1.0 eq) and anhydrous MeCN (0.5 M concentration relative to pyrazole). Stir until dissolved.

-

Deprotonation: Add

(2.0 eq) in a single portion. The mixture will become a suspension.-

Critical Step: Stir at Room Temperature (RT) for 30 minutes. This ensures complete formation of the pyrazolyl anion before the electrophile is introduced.

-

-

Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

-

Note: If the alkyl halide is a solid, dissolve it in a minimal amount of MeCN before addition.

-

Catalysis: If the reaction is sluggish (e.g., using alkyl chlorides), add 10 mol% Tetrabutylammonium iodide (TBAI).

-

-

Reaction: Heat the mixture to 60°C (or reflux if R-X is unreactive) and monitor by TLC/LC-MS. Typical reaction time is 4–12 hours.

-

Workup:

-

Cool to RT. Filter off the inorganic solids (

/CsX) through a Celite pad. -

Concentrate the filtrate under reduced pressure to remove MeCN.

-

Redissolve the residue in Ethyl Acetate (EtOAc) and wash with Water (

) and Brine ( -

Dry the organic layer over anhydrous

, filter, and concentrate to yield the Crude Mixture .

-

Purification & Isolation (The Critical Step)

The crude material will contain a mixture of Isomer A and Isomer B. Separation is achieved via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexanes / Ethyl Acetate gradient.

-

Elution Order:

-

Isomer A (1-alkyl-3-methyl-5-ethoxymethyl): typically elutes later (more polar) due to the accessible ether oxygen being less shielded.

-

Isomer B (1-alkyl-5-methyl-3-ethoxymethyl): typically elutes earlier (less polar).

-

Note: This order can flip depending on the specific "R" group. TLC is mandatory.

-

TLC Visualization:

Use UV (254 nm) and Iodine stain. The isomers usually appear as two distinct spots with

Structural Validation (Self-Validating System)

You cannot rely on simple 1H NMR integration alone to assign regiochemistry. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

Isomer A (Target: 1-alkyl-3-methyl-5-ethoxymethyl)

-

Key Feature: The Alkyl group is on the nitrogen adjacent to the Methyl group.

-

NOESY Signal: Strong correlation between the N-Alkyl protons and the C3-Methyl protons .

-

Absence: No correlation between N-Alkyl protons and the Ethoxymethyl protons.

Isomer B (Target: 1-alkyl-5-methyl-3-ethoxymethyl)

-

Key Feature: The Alkyl group is on the nitrogen adjacent to the Ethoxymethyl group.

-

NOESY Signal: Strong correlation between the N-Alkyl protons and the C5-Ethoxymethyl (

) protons . -

Absence: No correlation between N-Alkyl protons and the Methyl protons.

Analytical Summary Table

| Feature | Isomer A (3-Me, 5-EtO) | Isomer B (5-Me, 3-EtO) |

| N-Site | Next to Methyl | Next to Ethoxymethyl |

| Steric Favorability | High (Favored) | Low (Disfavored) |

| NOESY Correlation | N-R | N-R |

| Typical Ratio | ~3 : 1 to 10 : 1 | Minor Component |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of pyrazole regioisomers.

References

-

Regioselectivity in Pyrazole Alkylation

-

Solvent Effects on Regioisomer Ratio

-

Title: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."

- Source:The Journal of Organic Chemistry, 2004.

-

URL:[Link]

- Relevance: Discusses how solvent choice (specifically fluorinated alcohols)

-

-

General Protocol for Pyrazole Functionalization

- Title: "Recent Synthetic Advances in C–H/N–H Functionaliz

- Source:Advanced Synthesis & C

-

URL:[Link]

- Relevance: Comprehensive review of modern N-alkylation strategies, including metal-catalyzed and base-medi

-

Separation of Isomers

- Title: "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole

- Source:Journal of Chemical Technology and Biotechnology (via ResearchG

-

URL:[Link]

- Relevance: Validates that while boiling points are close, chromatographic separation (or rectification on large scale) is feasible for methyl-substituted pyrazole isomers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Deprotection of Ethoxymethyl-Protected Pyrazoles to Hydroxymethyl Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Ethoxymethyl (EOM) Group in Pyrazole Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1] During the synthesis of complex molecules bearing the pyrazole scaffold, the protection of the N-H group is often a critical step to ensure regioselectivity and prevent unwanted side reactions. The ethoxymethyl (EOM) group is a valuable N-protecting group for pyrazoles due to its ease of installation and its stability under a range of reaction conditions. However, the successful implementation of the EOM group in a synthetic strategy hinges on its efficient and selective removal to unveil the desired N-hydroxymethyl pyrazole functionality. N-hydroxymethyl pyrazoles are not only important final products but can also serve as key intermediates for further functionalization.[2][3]

This comprehensive guide provides detailed application notes and validated protocols for the deprotection of N-ethoxymethyl (N-EOM) pyrazoles to their corresponding N-hydroxymethyl pyrazoles. We will delve into the mechanistic underpinnings of the primary deprotection strategies, offer step-by-step experimental procedures, and discuss the critical parameters that influence reaction outcomes.

Mechanistic Insight: The Chemistry of EOM Deprotection

The deprotection of an EOM ether proceeds via acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the ethoxy group. Subsequent nucleophilic attack by water leads to the formation of a hemiaminal intermediate, which then releases the desired N-hydroxymethyl pyrazole and acetaldehyde.

Figure 1: General mechanism of acid-catalyzed EOM deprotection.

The choice of acid and reaction conditions is paramount to achieving a successful deprotection. The ideal conditions should be strong enough to effect the cleavage of the EOM group but mild enough to avoid degradation of the pyrazole ring or other sensitive functional groups present in the molecule.

Core Protocols for EOM Deprotection of Pyrazoles

This section provides detailed protocols for the most common and effective methods for the deprotection of N-EOM pyrazoles. The choice of a specific protocol will depend on the substrate's reactivity, the presence of other functional groups, and the desired scale of the reaction.

Protocol 1: Mild Acidic Hydrolysis with Hydrochloric Acid

This is a widely applicable and cost-effective method for the deprotection of EOM ethers. The use of a co-solvent system ensures the solubility of the starting material and reagents.

Experimental Protocol:

-

Dissolution: Dissolve the N-ethoxymethyl pyrazole (1.0 eq) in a mixture of chloroform and water (4:1 v/v). The concentration should be in the range of 0.1-0.5 M.

-

Acidification: To the stirred solution, add concentrated hydrochloric acid (1.0-2.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer, and extract the aqueous layer with chloroform or dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude N-hydroxymethyl pyrazole by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Causality of Experimental Choices:

-

Chloroform/Water System: This biphasic system allows for the dissolution of both the organic substrate and the aqueous acid, facilitating the reaction at the interface.

-

Concentrated HCl: Provides the necessary protons to catalyze the reaction. The amount can be adjusted based on the substrate's reactivity.

-

Neutralization with NaHCO₃: Quenches the acid and prevents potential degradation of the product during work-up.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong acid that is often used for the cleavage of acid-labile protecting groups. Its volatility makes it easy to remove after the reaction.[4][5]

Experimental Protocol:

-

Dissolution: Dissolve the N-ethoxymethyl pyrazole (1.0 eq) in dichloromethane (DCM). The concentration should be in the range of 0.1-0.2 M.

-

TFA Addition: To the stirred solution, add trifluoroacetic acid (5.0-10.0 eq) at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

DCM as Solvent: A common aprotic solvent that is inert to the strong acidic conditions.

-

TFA: A strong acid that efficiently cleaves the EOM group. The excess TFA ensures the reaction goes to completion.

-

Low Temperature Addition: Helps to control any potential exothermicity of the reaction.

Protocol 3: Lewis Acid-Mediated Deprotection with Boron Tribromide (BBr₃)

Boron tribromide is a powerful Lewis acid that is highly effective for the cleavage of ethers.[6][7][8] This method is generally reserved for more robust substrates where milder acidic conditions have failed, as BBr₃ can be less selective.[8]

Experimental Protocol:

-

Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution: Dissolve the N-ethoxymethyl pyrazole (1.0 eq) in anhydrous dichloromethane (DCM).

-

BBr₃ Addition: Cool the solution to -78 °C (dry ice/acetone bath) and add a solution of boron tribromide (1.1-1.5 eq) in DCM dropwise.

-

Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Work-up and Extraction: Neutralize the mixture with a saturated aqueous solution of NaHCO₃ and extract with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

-

Anhydrous Conditions: BBr₃ reacts violently with water, so strict anhydrous conditions are essential.[6]

-

Low Temperature: The reaction is highly exothermic and performing it at low temperature helps to control the reaction rate and minimize side reactions.

-

Methanol Quench: Reacts with excess BBr₃ to form trimethyl borate, which is then hydrolyzed by water.

Comparative Analysis of Deprotection Conditions

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Mild Acidic Hydrolysis | HCl in CHCl₃/H₂O | Room Temperature, 1-4 h | Cost-effective, mild conditions, readily available reagents. | May be slow for some substrates. |

| TFA Deprotection | TFA in DCM | 0 °C to Room Temperature, 1-3 h | Fast reaction times, volatile acid is easy to remove.[4] | TFA is corrosive and more expensive than HCl. |

| Lewis Acid Cleavage | BBr₃ in DCM | -78 °C to 0 °C, 1-2 h | Highly effective for stubborn ethers.[8] | Harsh conditions, requires strict anhydrous technique, less selective.[8] |

Pyrazole Ring Stability and Potential Side Reactions

The pyrazole ring is generally considered aromatic and is stable under many reaction conditions.[1] However, under strongly acidic conditions, particularly at elevated temperatures, the ring can be susceptible to degradation.[7] It is crucial to monitor the reaction closely and use the mildest conditions necessary to achieve deprotection.

Potential Side Reactions to Consider:

-

Hydrolysis of other acid-labile groups: If the substrate contains other acid-sensitive functional groups (e.g., t-butyl esters, acetals), they may also be cleaved under the deprotection conditions.

-

Ring Opening: While less common, very harsh acidic conditions could potentially lead to the opening of the pyrazole ring.

-

N-Alkylation: In the presence of the liberated ethanol and strong acid, there is a small possibility of N-ethylation of the pyrazole product, although this is generally not a significant side reaction under the recommended conditions.

Experimental Workflow Visualization

Figure 2: A generalized experimental workflow for the deprotection of N-EOM pyrazoles.

Conclusion

The deprotection of the ethoxymethyl group from a pyrazole nitrogen to yield the corresponding N-hydroxymethyl pyrazole is a crucial transformation in the synthesis of many important compounds. The choice of deprotection method, primarily revolving around acid catalysis, must be carefully considered based on the specific substrate and the presence of other functional groups. The protocols provided in this guide, based on established chemical principles and literature precedents for similar transformations, offer reliable starting points for researchers. By understanding the underlying mechanisms and potential pitfalls, scientists can confidently and efficiently execute this key synthetic step.

References

-

Catrinescu, C.; et al. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules2021 , 26(23), 7193. [Link]

-

Dvoretzky, I.; Richter, G. H. Formaldehyde Condensation in the Pyrazole Series. J. Org. Chem.1950 , 15(6), 1285–1288. [Link]

-

Pereshivko, V. M.; et al. Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. HETEROCYCLES2003 , 60(4), 879-884. [Link]

-

Common Organic Chemistry. Trifluoroacetic Acid (TFA). [Link]

-

Norris, T.; et al. New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization. Org. Biomol. Chem.2005 , 3(10), 1844-9. [Link]

-

ResearchGate. Boron Tribromide. [Link]

-

MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

-

PMC. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

-

Longdom Publishing. Synthesis and Cleavage of Ethers. [Link]

-

PubMed. N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs II: possible prodrugs of allopurinol, glutethimide, and phenobarbital. [Link]

-

Journal of Pharmaceutical Sciences. N-hydroxymethyl Derivatives of Nitrogen Heterocycles as Possible Prodrugs I. [Link]

-

PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

-

Wikipedia. Boron tribromide. [Link]

-

ResearchGate. Alkynes and Nitrogen Compounds: Useful Substrates for the Synthesis of Pyrazoles. [Link]

-

ResearchGate. ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. [Link]

-

Asian Journal of Chemistry. Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. [Link]

-

Wiley Online Library. Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. [Link]

-

Arkat USA. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

-

RSC Publishing. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

- Google Patents.

-

ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

-

RSC Publishing. Direct and efficient N-heterocyclic carbene-catalyzed hydroxymethylation of aldehydes. [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. [Link]

-

PMC. Current status of pyrazole and its biological activities. [Link]

-

Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

Journal of King Saud University - Science. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. [Link]

-

Preprints.org. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

-

MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

ResearchGate. A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. [Link]

-

PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]

Sources

- 1. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | PDF or Rental [articles.researchsolutions.com]

- 4. longdom.org [longdom.org]

- 5. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]

- 6. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Using 5-(ethoxymethyl)-3-methyl-1H-pyrazole as a ligand in coordination chemistry

Application Note: Coordination Chemistry & Protocols for 5-(ethoxymethyl)-3-methyl-1H-pyrazole (EMPz)

Abstract

This technical guide details the synthesis, coordination protocols, and catalytic utility of 5-(ethoxymethyl)-3-methyl-1H-pyrazole (EMPz) .[1] Unlike simple pyrazoles, EMPz features a hemilabile ether side arm.[1] This structural motif allows the ligand to switch between bidentate (

Ligand Profile & Chemical Behavior

The utility of EMPz lies in its functional duality . It combines the robust

| Feature | Chemical Behavior | Application Relevance |

| Tautomerism | Exists in equilibrium between 3- and 5-substituted forms in solution ( | The metal coordination locks the tautomer; usually binds as the 3-methyl-5-ethoxymethyl form to minimize steric clash at the metal center.[1] |

| Donor Atoms | Primary: Pyridine-like Nitrogen ( | |

| Acidity | Deprotonation yields the pyrazolate anion , a bridging ligand used in MOFs and polynuclear clusters.[2] |

Synthesis Protocol: The Condensation Route

Principle: The synthesis exploits the Paal-Knorr type condensation of hydrazine with a

Step-by-Step Methodology

-

Reagent Prep: Dissolve 1-ethoxy-2,4-pentanedione (10 mmol, 1.44 g) in absolute ethanol (20 mL).

-

Addition: Cool to 0°C. Add Hydrazine monohydrate (12 mmol, 0.6 g) dropwise over 10 minutes. Exothermic reaction—control temperature to prevent polymerization.

-

Cyclization: Warm to room temperature, then reflux at 80°C for 3 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).

-

Workup: Evaporate ethanol under reduced pressure. The residue is often an oil.

-

Purification: Recrystallize from diethyl ether/hexane or perform flash column chromatography (Silica gel, DCM:MeOH 95:5).

-

Yield Expectation: 85-92% (White/Off-white solid or viscous oil).

QC Checkpoint:

-

H NMR (CDCl

Coordination Protocols

Protocol A: Neutral Chelation (The "Hemilabile" Mode)

Target: Mononuclear complexes for catalysis (e.g.,

-

Metal Solution: Dissolve

(e.g., -

Ligand Addition: Add EMPz (1.05 equiv) dissolved in DCM dropwise.

-

Reaction: Stir at RT for 4-12 hours.

-

Isolation: Precipitate by adding cold Hexane. Filter and dry under vacuum.

Protocol B: Anionic Bridging (The "Cluster" Mode)

Target: Polynuclear clusters or MOFs.

Mechanism: Base deprotonates the NH, forming a pyrazolate bridge (

-

Deprotonation: Dissolve EMPz (2 equiv) in MeOH. Add KOH or

(2 equiv). Stir for 15 mins. -

Metallation: Add Metal salt (e.g.,

, 1 equiv). -

Self-Assembly: Reflux for 2 hours.

-

Crystallization: Allow slow evaporation. The pyrazolate nitrogens will bridge two metal centers, often forming

triangles or

Visualization of Workflows

Figure 1: Synthesis & Coordination Logic

This diagram illustrates the pathway from precursors to the two distinct coordination modes.

Caption: Synthesis of EMPz and divergence into Neutral (Chelating) or Anionic (Bridging) coordination modes.[1]

Figure 2: The Hemilabile Catalytic Cycle

This diagram explains why this ligand is useful in drug development/catalysis. The ether arm acts as a "door," opening to let substrates in and closing to protect the metal.

Caption: The "Windshield Wiper" effect: The ether arm dissociates to create a vacancy for the substrate, then re-coordinates to stabilize the metal.

Troubleshooting & Validation

| Observation | Diagnosis | Corrective Action |

| NMR: Missing NH signal ( | Ligand is deprotonated or exchanging with wet solvent. | Run NMR in dry DMSO- |

| Synthesis: Product is a sticky red oil. | Oxidation of hydrazine or incomplete cyclization. | Purify via column chromatography (DCM/MeOH). Ensure hydrazine is fresh. |

| Coordination: Precipitate is insoluble.[1] | Formation of polymeric coordination network. | Switch to Protocol A (Non-polar solvent) to favor discrete molecular species over polymers. |

| IR: No shift in C-O stretch ( | Ether oxygen is NOT coordinated (Monodentate mode). | Use a harder metal center (e.g., Zn, Ni) or remove competing coordinating solvents.[1] |

References

- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.

-

Mukherjee, R. (2000). "Coordination chemistry of pyrazole-derived ligands." Coordination Chemistry Reviews, 203(1), 151-218.[1] Link

-

Halcrow, M. A. (2009). "The synthesis and coordination chemistry of 3-(2-pyridyl)pyrazole-derived ligands." Coordination Chemistry Reviews, 253(19-20), 2493-2514.[1] (Analogous hemilabile systems).

-

Kumar, S., et al. (2018).[1] "Synthesis and anti-inflammatory activity of 3,5-dimethyl pyrazoles." Indian Journal of Chemistry, 44B, 2532.[1] (Synthesis protocols for 3,5-disubstituted pyrazoles). Link

-

Braunstein, P., & Naud, F. (2001).[1] "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition, 40(4), 680-714.[1] (Mechanistic insight into ether/hemilabile ligands). Link

Sources

Procedure for halogenation of 5-(ethoxymethyl)-3-methyl-1H-pyrazole at C-4 position

An Application Guide to the Regioselective C-4 Halogenation of 5-(ethoxymethyl)-3-methyl-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the regioselective halogenation of 5-(ethoxymethyl)-3-methyl-1H-pyrazole at the C-4 position. Halogenated pyrazoles are pivotal building blocks in medicinal chemistry and drug development, serving as versatile intermediates for further molecular elaboration through cross-coupling reactions.[1][2] This document elucidates the chemical principles governing the high regioselectivity of this transformation and offers robust, step-by-step procedures for chlorination, bromination, and iodination using N-halosuccinimide (NXS) reagents. The protocols are designed for practical application by researchers and scientists in academic and industrial settings, emphasizing safety, efficiency, and reproducibility.

Introduction: The Strategic Importance of Halogenated Pyrazoles

The pyrazole scaffold is a privileged heterocycle in modern pharmacology, forming the core of numerous approved drugs for a wide range of diseases, including cancer, inflammation, and cardiovascular disorders.[1] The functionalization of the pyrazole ring is a critical step in drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. Halogenation, in particular, is one of the most frequently employed reactions in medicinal chemistry.[1] Introducing a halogen atom onto the pyrazole core not only modulates electronic and lipophilic characteristics but also provides a crucial chemical handle for subsequent synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1][3]

The C-4 position of the pyrazole ring is the most nucleophilic carbon, making it the preferred site for electrophilic aromatic substitution (SEAr).[2][4] This inherent reactivity allows for highly regioselective halogenation, a desirable feature for streamlining complex synthetic routes. This guide focuses on 5-(ethoxymethyl)-3-methyl-1H-pyrazole, a substrate bearing two electron-donating groups (EDGs) that further activate the ring toward electrophilic attack at the C-4 position.

Mechanistic Rationale: Achieving C-4 Regioselectivity

The pyrazole ring is an electron-rich, five-membered aromatic heterocycle.[2] Its electronic structure, featuring a pyrrole-like nitrogen (N-1) and a pyridine-like nitrogen (N-2), dictates its reactivity. The highest electron density is localized at the C-4 position, rendering it the most susceptible to attack by electrophiles.[2][4] The substituents on the target molecule, a methyl group at C-3 and an ethoxymethyl group at C-5, are both electron-donating. They increase the electron density of the pyrazole ring, further enhancing its reactivity and reinforcing the intrinsic preference for C-4 substitution.

The halogenation using N-halosuccinimides (NCS, NBS, NIS) proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The N-X bond in the N-halosuccinimide is polarized, creating an electrophilic halogen species ("X⁺") that attacks the electron-rich C-4 position of the pyrazole. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.[5][6] Subsequent loss of a proton from the C-4 carbon re-establishes the aromaticity of the ring, yielding the final 4-halogenated pyrazole product.

Figure 1. General mechanism for the electrophilic halogenation of pyrazole at the C-4 position.

Experimental Protocols

The following protocols describe the C-4 halogenation of 5-(ethoxymethyl)-3-methyl-1H-pyrazole using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). These reagents are crystalline solids that are easier and safer to handle than gaseous or liquid elemental halogens. The reactions are typically high-yielding and can be performed under mild conditions.[7][8]

General Workflow

Figure 2. Standard experimental workflow for C-4 halogenation.

Protocol for C-4 Chlorination

Reagents and Materials:

-

5-(ethoxymethyl)-3-methyl-1H-pyrazole

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 5-(ethoxymethyl)-3-methyl-1H-pyrazole (1.0 eq).

-

Dissolve the starting material in acetonitrile (or DCM) to a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-chlorosuccinimide (1.05-1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-chloro-5-(ethoxymethyl)-3-methyl-1H-pyrazole.

Protocol for C-4 Bromination

Reagents and Materials:

-

5-(ethoxymethyl)-3-methyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄), Dichloromethane (DCM), or Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 5-(ethoxymethyl)-3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent like DCM or CCl₄ (0.1-0.2 M).[7][8]

-

Cool the solution to 0 °C.

-

Add N-bromosuccinimide (1.05 eq) in small portions. For pyrazoles, which are generally reactive, a catalyst is often not required.[1]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, dilute the mixture with DCM.

-

Wash the organic layer with saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), followed by saturated aqueous NaHCO₃, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

The resulting crude 4-bromo-5-(ethoxymethyl)-3-methyl-1H-pyrazole can be purified by flash chromatography or recrystallization.

Protocol for C-4 Iodination

Reagents and Materials:

-

5-(ethoxymethyl)-3-methyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Water and Ethyl Acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve 5-(ethoxymethyl)-3-methyl-1H-pyrazole (1.0 eq) in DMF or MeCN (0.1-0.2 M) in a round-bottom flask.

-

Add N-iodosuccinimide (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours. The reaction can be gently heated (40-50 °C) if the progress is slow.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic extracts and wash with saturated aqueous Na₂S₂O₃ solution (2x) to remove any residual iodine, followed by a brine wash.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield pure 4-iodo-5-(ethoxymethyl)-3-methyl-1H-pyrazole.

Summary of Reaction Parameters and Characterization

The choice of halogenating agent and solvent can be optimized based on substrate reactivity and desired outcome. The following table provides a comparative summary.

| Parameter | Chlorination | Bromination | Iodination |

| Halogenating Agent | N-Chlorosuccinimide (NCS) | N-Bromosuccinimide (NBS) | N-Iodosuccinimide (NIS) |

| Stoichiometry (eq) | 1.05 - 1.1 | 1.05 - 1.1 | 1.1 - 1.2 |

| Typical Solvents | MeCN, DCM | CCl₄, DCM, MeCN | DMF, MeCN |

| Temperature | 0 °C to RT | 0 °C to RT | RT to 50 °C |

| Typical Time | 2 - 4 hours | 1 - 3 hours | 4 - 8 hours |

| Expected Yield | Good to Excellent (>85%) | Excellent (>90%) | Good to Excellent (>80%) |

Characterization Notes: Successful halogenation can be confirmed using standard analytical techniques:

-

¹H NMR: Disappearance of the singlet corresponding to the C-4 proton. The chemical shifts of the remaining pyrazole protons and the methyl/ethoxymethyl protons will be slightly altered.[9]

-

¹³C NMR: A significant downfield shift for the C-4 carbon signal upon halogenation, with the extent of the shift dependent on the halogen.

-

Mass Spectrometry: The molecular ion peak will correspond to the mass of the halogenated product, and the isotopic pattern for chlorine (M, M+2 ≈ 3:1) and bromine (M, M+2 ≈ 1:1) will be characteristic.

Conclusion

The C-4 halogenation of 5-(ethoxymethyl)-3-methyl-1H-pyrazole is a reliable and highly regioselective transformation crucial for the synthesis of advanced intermediates in drug discovery. The use of N-halosuccinimides provides a safe, mild, and efficient method to produce 4-chloro-, 4-bromo-, and 4-iodo-pyrazoles in high yields.[7][8][10] The protocols detailed in this guide are robust and can be readily adapted by researchers to facilitate the development of novel pyrazole-based therapeutics.

References

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

-

Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl 4 and in Water. Scilit. Available at: [Link]

-

Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. Available at: [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

-

Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate. Available at: [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]

-

Effects of the Experimental Conditions on the Yields of Halo- substituted Pyrazoles in the Anode Compartment of a Membrane- separated Electrolysis Cell. ResearchGate. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. AIP Publishing. Available at: [Link]

-

Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. University of Bristol Research Portal. Available at: [Link]

-

Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. PubMed. Available at: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. beilstein-archives.org [beilstein-archives.org]

Application Notes and Protocols for the Microwave-Assisted Synthesis of Ethoxymethyl Pyrazole Derivatives

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

In the landscape of modern drug discovery, pyrazole derivatives stand out as a "privileged scaffold," forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The functionalization of the pyrazole ring is a key strategy for modulating its pharmacological profile. A critical aspect of this is the strategic protection of the pyrazole nitrogen to enable selective reactions at other positions of the ring. The ethoxymethyl (EOM) group is an effective protecting group in organic synthesis, offering stability under various conditions and allowing for selective deprotection.[4][5]

Traditionally, the synthesis of N-substituted pyrazoles involves conventional heating methods that often require long reaction times and can lead to the formation of byproducts.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates, improving yields, and often enhancing product purity.[7][8][9] This is achieved through the direct and efficient heating of the reaction mixture via microwave irradiation, a stark contrast to the slower process of thermal conduction in conventional heating.[6]

This comprehensive guide provides a detailed protocol for the microwave-assisted synthesis of ethoxymethyl pyrazole derivatives. We will delve into the underlying principles, provide a step-by-step experimental procedure, and offer insights into the characterization and purification of the target compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the speed and efficiency of microwave chemistry for the synthesis of novel pyrazole-based molecules.

The Rationale Behind Microwave-Assisted N-Ethoxymethylation

The N-alkylation of pyrazole with an alkoxymethyl halide, such as chloromethyl ethyl ether, is a nucleophilic substitution reaction. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl ethyl ether. Microwave irradiation significantly accelerates this process by rapidly and uniformly heating the reaction mixture, leading to a higher kinetic energy of the molecules and an increased frequency of effective collisions.

The choice of the ethoxymethyl protecting group is strategic. It is stable to a variety of reaction conditions, including those involving strong bases and organometallic reagents, making it compatible with a wide range of subsequent functionalization reactions on the pyrazole ring.[5] Furthermore, the EOM group can be selectively removed under acidic conditions, providing an orthogonal protection strategy in complex multi-step syntheses.[10]

Comparative Analysis: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis for pyrazole derivatives are not merely theoretical. Numerous studies have demonstrated substantial improvements in reaction times and yields compared to conventional heating methods.[11]

| Derivative | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [6][11] |

| Conventional | 75 | 2 h | 73-90 | [6][11] | |

| 4-Trisubstituted pyrazoles | Microwave-Assisted | Not specified | 45-120 sec | Improved | |

| Conventional | 100-120 | 3-5 h | - | ||

| 4,5-dihydro-1H-pyrazoles | Microwave-Assisted (Solvent-Free) | 50-100 | 2-6 min | Good to excellent | [3][12] |

| Conventional | Reflux | Several hours | Moderate | [3][12] |

This table summarizes data for various pyrazole syntheses to illustrate the general advantages of microwave irradiation. Specific conditions for ethoxymethyl pyrazole synthesis may vary.

Experimental Protocol: Microwave-Assisted Synthesis of 1-(Ethoxymethyl)-1H-pyrazole

This protocol details a representative procedure for the N-ethoxymethylation of pyrazole using a dedicated microwave reactor.

Materials:

-

Pyrazole

-

Chloromethyl ethyl ether (or a suitable precursor like 1,1-diethoxyethane with an acid catalyst)

-

Anhydrous N,N-dimethylformamide (DMF) or another suitable high-boiling polar solvent

-

A suitable non-nucleophilic base (e.g., potassium carbonate, sodium hydride)

-

Microwave reaction vials with stir bars

-

Dedicated microwave synthesizer

Workflow Diagram:

Caption: Workflow for the microwave-assisted synthesis of ethoxymethyl pyrazole.

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry microwave reaction vial equipped with a magnetic stir bar, combine pyrazole (1.0 mmol) and a non-nucleophilic base such as anhydrous potassium carbonate (1.5 mmol).

-

Solvent and Reagent Addition: Add anhydrous DMF (3-5 mL) to the vial. Stir the mixture to ensure homogeneity. Carefully add chloromethyl ethyl ether (1.2 mmol) to the reaction mixture.

-

Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring at a set temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes). The optimal time and temperature should be determined by monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by adding water (10 mL). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(ethoxymethyl)-1H-pyrazole.[13]

Characterization of Ethoxymethyl Pyrazole Derivatives

The structure of the synthesized ethoxymethyl pyrazole derivatives should be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for confirming the presence of the ethoxymethyl group. Expect to see a triplet for the methyl protons (CH₃), a quartet for the methylene protons (OCH₂CH₃), and a singlet for the N-CH₂-O protons. The characteristic signals for the pyrazole ring protons will also be present.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the ethoxymethyl group and the pyrazole ring.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the C-H, C-N, and C=C bonds within the pyrazole ring, as well as the C-O-C stretching of the ether linkage in the ethoxymethyl group.[14]

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the synthesized compound.

Deprotection of the Ethoxymethyl Group

The ethoxymethyl group can be readily cleaved under acidic conditions to regenerate the N-H pyrazole. This is typically achieved by treating the protected pyrazole with a dilute acid, such as hydrochloric acid, in a protic solvent like ethanol or water.

Deprotection Workflow:

Caption: Deprotection of the ethoxymethyl group from a pyrazole derivative.

Conclusion and Future Perspectives